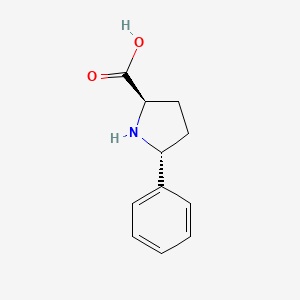

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid

Description

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid is a bicyclic amino acid derivative featuring a pyrrolidine ring substituted with a phenyl group at the 5-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (2R,5R) is critical for its biological interactions, particularly in peptide synthesis and drug design. This compound serves as a chiral building block in medicinal chemistry, enabling the construction of conformationally constrained peptides with enhanced stability and target specificity .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 |

InChI Key |

SMWADGDVGCZIGK-NXEZZACHSA-N |

Isomeric SMILES |

C1C[C@@H](N[C@H]1C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis from Chiral Starting Materials

The synthesis often begins with chiral precursors to ensure the stereochemical integrity of the final product. This approach avoids racemization and preserves the (2R,5R) configuration.

-

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the phenyl group at the 5-position through substitution or alkylation.

- Protection and deprotection steps to control reactivity and stereochemistry.

-

- Use of chiral amino acid derivatives or chiral auxiliaries.

- Alkylation of protected intermediates under controlled temperatures to avoid racemization.

- Catalytic hydrogenation of double bonds to obtain cis isomers with stereochemical control.

-

- Typical yields range around 70-80% for key intermediates.

- Purification by column chromatography or crystallization ensures high enantiomeric excess.

Catalytic Hydrogenation Approach

A notable method involves catalytic hydrogenation of a double bond in a chiral precursor to yield the pyrrolidine ring with the desired cis stereochemistry.

-

- Starting from a single enantiomer of a chiral alkene precursor.

- Use of hydrogenation catalysts under mild conditions.

- Avoidance of racemization at stereocenters, which is uncommon in typical hydrogenations.

-

- High stereoselectivity.

- Efficient conversion to the target compound.

Alkylation and Deprotection Strategies

- Alkylation of protected pyrrolidine intermediates is a common route.

- Deprotection of carboxyl or amino protecting groups is performed carefully to avoid racemization.

Use of reagents such as trifluoroacetic acid (TFA) for deprotection under controlled temperatures.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | LDA (lithium diisopropylamide), THF, -78°C | Ensures regio- and stereoselectivity |

| Formylation | Formic acetic anhydride, THF, -78°C | Introduces functional groups |

| Deprotection | TFA, methylene chloride, 5°C to 25°C | Removes protecting groups gently |

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Stereochemical Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| Chiral starting material route | Chiral amino acid derivatives, alkylation, column chromatography | (2R,5R) enantiomer preserved | 70-80 | High enantiomeric purity |

| Catalytic hydrogenation | Hydrogen gas, catalyst, mild conditions | Cis isomer, no racemization | ~75 | Unexpected stereoselectivity in hydrogenation |

| Alkylation and deprotection | LDA, formic acetic anhydride, TFA | Maintains chirality | 70-75 | Careful temperature control essential |

Analytical and Research Findings Supporting Preparation

- Stereochemical confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to verify the stereochemistry and purity of the product.

- Avoidance of racemization: Key to maintaining biological activity; achieved by low-temperature reactions and mild deprotection conditions.

- Catalytic hydrogenation: Demonstrated to yield cis isomers selectively when starting from chiral alkenes, a significant advance over traditional methods that often produce racemic mixtures.

- Scalability: The described methods are amenable to scale-up for industrial synthesis with optimization of reaction times and purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylpyrrolidine ketones, while reduction can produce phenylpyrrolidine alcohols .

Scientific Research Applications

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

Stereochemical differences significantly influence physicochemical and biological properties:

- (2S,5R)-Isomer : Used in Fmoc-protected form (CAS 215190-21-9) for solid-phase peptide synthesis. Its reversed configuration at C2 alters hydrogen-bonding patterns and substrate-enzyme interactions compared to the (2R,5R)-form .

- (2R,5S)-Isomer : Marketed as a hydrochloride salt (CAS 1187933-12-5), this isomer exhibits distinct solubility and bioavailability due to ionic interactions in physiological environments .

Table 1: Stereoisomer Comparison

Substituent Modifications on the Pyrrolidine Ring

Halogenated Derivatives

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid : Features a chlorine substituent and a ketone group, enhancing antioxidative activity (IC₅₀ = 12 µM in radical scavenging assays) .

- Methyl 5-(4-Chlorophenyl)-2-phenyl-pyrrolidine-2-carboxylate : Incorporates a 4-chlorophenyl group, increasing lipophilicity (logP = 2.8 vs. 1.5 for the parent compound) and altering metabolic stability .

Table 2: Impact of Substituents on Bioactivity

Functional Group Additions

- Boc-Protected Analogs : (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid (CAS 221352-49-4) is used to prevent undesired side reactions during peptide elongation .

- Hydroxyl-Rich Derivatives : (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid exhibits high water solubility (1.2 g/mL) due to multiple hydroxyl groups, contrasting with the hydrophobic phenyl group in the target compound .

Heterocyclic Analogs

- 5-Phenylpyrimidine-2-carboxylic Acid : Replaces the pyrrolidine ring with a pyrimidine, reducing conformational flexibility but enhancing π-π stacking in target binding (e.g., kinase inhibitors) .

- Pyridine-3-carboxylic Acid Derivatives : Exhibit lower steric hindrance, facilitating membrane permeability compared to bicyclic pyrrolidines .

Biological Activity

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic acid, also known as 5-phenylpyrrolidine-2-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its interactions with neurotransmitter systems, neuroprotective effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 191.23 g/mol. The compound features a pyrrolidine ring, a carboxylic acid group, and a phenyl substituent, which contribute to its unique biological activity.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties . It has been shown to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction implies potential utility in treating mood disorders and other neuropsychiatric conditions.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may influence synaptic transmission by interacting with neurotransmitter receptors. Specifically, it has been noted for its ability to modulate the activity of glutamate receptors, which are crucial for cognitive functions and neuroprotection.

Potential Therapeutic Applications

The compound's ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies aimed at developing treatments for conditions such as depression and anxiety disorders. Additionally, its anti-inflammatory properties have been highlighted in preliminary investigations .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (S)-5-phenylpyrrolidine-2-carboxylic acid | C₁₁H₁₃NO₂ | Different stereochemistry affecting activity |

| (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid | C₁₁H₁₃NO₂ | Enantiomer with potentially different properties |

| 1-benzylpyrrolidine | C₁₁H₁₃N | Lacks the carboxylic acid functionality |

| 4-phenylpyrrolidine | C₉H₁₃N | Different position of phenyl group |

This table illustrates how variations in structure can lead to differences in biological activity among similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacology : A study indicated that the compound interacts with dopamine receptors, showing promise for treating mood disorders.

- Anti-inflammatory Activity : Initial findings suggest that the compound may also possess anti-inflammatory properties, although further research is needed to confirm these effects and elucidate mechanisms.

- Potential in Drug Development : The unique structural features of this compound make it a valuable intermediate in the synthesis of bioactive compounds within pharmaceutical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.